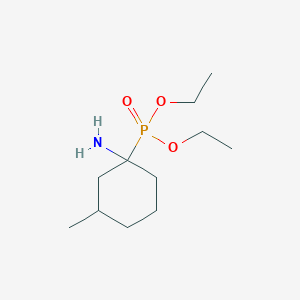

Phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester is a chemical compound with a unique structure that includes a phosphonic acid group, an amino group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable cyclohexylamine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

Starting Materials: Diethyl phosphite and 1-amino-3-methylcyclohexylamine.

Reaction Conditions: The reaction is typically carried out in an alcohol solvent at elevated temperatures.

Product Isolation: The product is isolated by removing the solvent and purifying the compound through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted cyclohexyl compounds.

Scientific Research Applications

Phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and as a potential drug candidate.

Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it a potent inhibitor of metalloproteases. Additionally, the amino group can interact with various biological targets, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Phosphonic acid, (1-amino-3-methylcyclohexyl)-: This compound lacks the diethyl ester group but shares similar chemical properties.

Cyclohexylphosphonic acid: A simpler analog with a cyclohexyl ring and a phosphonic acid group.

Aminomethylphosphonic acid: Contains an amino group and a phosphonic acid group but lacks the cyclohexyl ring.

Uniqueness

Phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester is unique due to the presence of both the cyclohexyl ring and the diethyl ester group. This combination imparts distinct chemical properties, making it a versatile compound for various applications.

Biological Activity

Phosphonic acids and their derivatives, including phosphonic acid, (1-amino-3-methylcyclohexyl)-, diethyl ester, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological properties, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate group, which is known for its ability to mimic phosphate groups in biological systems. This structural similarity allows phosphonates to interact with various biological molecules, including enzymes and receptors.

1. Antiviral Properties

Research indicates that phosphonic acid derivatives exhibit antiviral activity by inhibiting viral replication. For instance, certain phosphonate analogs have been shown to inhibit the activity of viral polymerases, which are crucial for the replication of viruses such as HIV and Hepatitis B. In a study involving a series of phosphonic acid derivatives, compounds were evaluated for their ability to inhibit viral replication in vitro, demonstrating significant efficacy against specific viral strains .

2. Anticancer Activity

Phosphonic acid derivatives have also been investigated for their anticancer properties. A library of phosphonic acid analogues was synthesized and tested for their ability to inhibit cancer cell proliferation. Some compounds displayed potent activity against various cancer cell lines, suggesting potential as therapeutic agents in oncology . The mechanism often involves the inhibition of key metabolic pathways that cancer cells rely on for growth and survival.

3. Enzyme Inhibition

The diethyl ester form of phosphonic acid has been shown to act as an inhibitor of certain enzymes. For example, studies on enzyme kinetics revealed that these compounds can effectively inhibit enzymes involved in nucleotide metabolism, leading to altered cellular signaling pathways . This inhibition can affect processes such as cell division and apoptosis.

Synthesis Methods

The synthesis of this compound typically involves selective esterification techniques. Recent advancements in synthetic methodologies have enabled more efficient production of these compounds:

- Selective Esterification : A study demonstrated a straightforward method for the selective mono- and diesterification of phosphonic acids using various alkoxy group donors. This method allows for high yields and selectivity towards desired esters under optimized conditions .

| Reaction Conditions | Monoester Yield | Diester Yield |

|---|---|---|

| 30 °C | 83% | 98% |

| 90 °C | 1% | 99% |

Case Study 1: Antiviral Activity

In a controlled study examining the antiviral efficacy of phosphonic acid derivatives against HIV-1 reverse transcriptase, several compounds were identified that inhibited viral replication by over 90% at micromolar concentrations. This suggests that modifications to the phosphonate structure can enhance antiviral activity significantly .

Case Study 2: Anticancer Effects

A library of phosphonic acid analogues was screened against human breast cancer cell lines. Results indicated that certain compounds induced apoptosis in over 70% of treated cells within 48 hours. The study highlighted the potential for these compounds to be developed into novel anticancer therapies .

Properties

CAS No. |

653593-84-1 |

|---|---|

Molecular Formula |

C11H24NO3P |

Molecular Weight |

249.29 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-3-methylcyclohexan-1-amine |

InChI |

InChI=1S/C11H24NO3P/c1-4-14-16(13,15-5-2)11(12)8-6-7-10(3)9-11/h10H,4-9,12H2,1-3H3 |

InChI Key |

GGBYVIPLEGCQJC-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1(CCCC(C1)C)N)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.